molecular formula C11H14FNO B11821171 1-(3-Fluoro-4-methoxyphenyl)cyclopropanemethanamine

1-(3-Fluoro-4-methoxyphenyl)cyclopropanemethanamine

Katalognummer: B11821171
Molekulargewicht: 195.23 g/mol
InChI-Schlüssel: KWCUQRAMQIEHQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Fluoro-4-methoxyphenyl)cyclopropanemethanamine is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol. This compound is characterized by the presence of a cyclopropane ring attached to a methanamine group, with a fluorine and methoxy substituent on the phenyl ring. It is a useful research chemical with applications in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1-(3-Fluoro-4-methoxyphenyl)cyclopropanemethanamine involves several steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 3-fluoro-4-methoxybenzaldehyde.

    Cyclopropanation: The aldehyde is subjected to cyclopropanation using a suitable reagent such as diazomethane or a cyclopropanation catalyst.

    Reductive Amination: The resulting cyclopropyl aldehyde is then subjected to reductive amination with ammonia or an amine source to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

1-(3-Fluoro-4-methoxyphenyl)cyclopropanemethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(3-Fluoro-4-methoxyphenyl)cyclopropanemethanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)cyclopropanemethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

1-(3-Fluoro-4-methoxyphenyl)cyclopropanemethanamine can be compared with other similar compounds, such as:

    1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine: Similar structure but lacks the methanamine group.

    1-(3-Fluoro-4-methoxyphenyl)ethanamine: Similar structure but has an ethanamine group instead of a cyclopropane ring.

    1-(3-Fluoro-4-methoxyphenyl)propanamine: Similar structure but has a propanamine group instead of a cyclopropane ring.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H14FNO

Molekulargewicht

195.23 g/mol

IUPAC-Name

[1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine

InChI

InChI=1S/C11H14FNO/c1-14-10-3-2-8(6-9(10)12)11(7-13)4-5-11/h2-3,6H,4-5,7,13H2,1H3

InChI-Schlüssel

KWCUQRAMQIEHQQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2(CC2)CN)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.